molecular formula C10H11FLiNO2 B6207754 lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate CAS No. 2694734-96-6

lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate

Cat. No.: B6207754
CAS No.: 2694734-96-6
M. Wt: 203.1
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Description

Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is a chemical compound that belongs to the class of fluorinated pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate typically involves the fluorination of pyridine derivatives. Another method involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents and maintain the required low temperatures. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the fluoropyridine ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium 2-(3-fluoropyridin-4-yl)-3-methylbutanoate is unique due to the presence of both a fluoropyridine ring and a lithium salt, which can confer unique reactivity and solubility properties. This combination makes it particularly valuable in specific synthetic and research applications.

Properties

CAS No.

2694734-96-6

Molecular Formula

C10H11FLiNO2

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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